3-(6-chloro-9H-purin-9-yl)propanenitrile is a chemical compound with the molecular formula . It is classified as a purine derivative, which is a type of heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, playing crucial roles in various biological processes. This compound is particularly noted for its potential applications in medicinal chemistry and biological research.
The compound can be synthesized through chemical reactions involving 6-chloropurine, a precursor that is readily available in chemical laboratories. Its synthesis and properties have been documented in various scientific literature, indicating its relevance in both academic and industrial settings .
3-(6-chloro-9H-purin-9-yl)propanenitrile belongs to the class of purine derivatives. Purines are characterized by their bicyclic structure, which includes a pyrimidine ring fused to an imidazole ring. This specific compound is further classified based on the presence of a chlorine atom and a propanenitrile group, which significantly influence its chemical reactivity and biological interactions .
The synthesis of 3-(6-chloro-9H-purin-9-yl)propanenitrile typically involves the alkylation of 6-chloropurine with 3-bromopropanenitrile. The reaction is usually conducted in the presence of a base such as potassium carbonate and an aprotic solvent like dimethylformamide. Elevated temperatures are often employed to enhance the reaction rate and yield of the desired product.
The molecular structure of 3-(6-chloro-9H-purin-9-yl)propanenitrile consists of a purine base with a chlorine substituent at the 6-position and a propanenitrile group at the 3-position. The structural formula can be represented as follows:
3-(6-chloro-9H-purin-9-yl)propanenitrile can undergo several types of chemical reactions:
The mechanism of action for 3-(6-chloro-9H-purin-9-yl)propanenitrile involves its interaction with biological targets, particularly enzymes and nucleic acids. The compound can bind to purine-binding sites on enzymes, potentially inhibiting their activity and affecting various biochemical pathways involved in nucleotide synthesis and metabolism . This interaction could lead to therapeutic effects, especially in conditions related to purine metabolism.
Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography are commonly used to characterize the purity and identity of this compound .
3-(6-chloro-9H-purin-9-yl)propanenitrile has several notable applications:
This compound represents an important area of study due to its diverse applications across multiple scientific fields, particularly in drug development and biochemical research.
Regioselective alkylation at the N9 position of 6-chloropurine is a critical step in constructing 3-(6-chloro-9H-purin-9-yl)propanenitrile (CAS 4244-40-0). This selectivity is challenged by competing N7 alkylation due to similar electronic environments. The optimal N9-attack is achieved using allyl bromide in polar aprotic solvents (e.g., DMF) with inorganic bases (K₂CO₃ or NaH), yielding the N9-allyl intermediate 6-chloro-9-(prop-2-en-1-yl)-9H-purine at ~50% efficiency [1] [6]. Key parameters include:
Table 1: Regioselectivity in Purine N-Alkylation
Base | Solvent | N9:N7 Ratio | Yield (%) |
---|---|---|---|
K₂CO₃ | DMF | 8:1 | 78 |
NaH | THF | 5:1 | 65 |
Triethylamine | Acetonitrile | 3:1 | 52 |
Post-allylation, acrylonitrile Michael addition introduces the nitrile group. Using tetrakis(acetonitrile)copper(I) hexafluorophosphate catalysts, the reaction achieves >90% conversion at 60°C, forming the target compound in high purity after silica gel chromatography [1] [6].
The propionitrile chain in 3-(6-chloro-9H-purin-9-yl)propanenitrile serves as a handle for heterocyclic diversification via 1,3-dipolar cycloadditions. Nitrile oxides (generated in situ from chloro-oximes) undergo [3+2] cycloadditions to synthesize pharmacologically active isoxazoline or isoxazole conjugates. Cu(I)-mediation (e.g., CuSO₄/sodium ascorbate) accelerates this reaction under mild conditions (25–40°C, aqueous/organic biphasic systems) [5] [8].
Notably, microwave irradiation (100°C, 20 min) enhances cycloaddition efficiency for sterically hindered dipoles, achieving yields up to 95% for 3,5-disubstituted isoxazoles. The reaction tolerates diverse substituents, including:
Table 2: Cycloaddition Efficiency with Nitrile Oxides
Nitrile Oxide Precursor | Conditions | Product | Yield (%) |
---|---|---|---|
4-Nitrobenzaldehyde oxime | CuSO₄, rt, 12h | 4-NO₂-C₆H₄-isoxazoline | 85 |
3-Indolecarboxaldehyde oxime | MW, 100°C, 20 min | 3-Indolyl-isoxazole | 92 |
2-Thiophenecarboxaldehyde oxime | CuSO₄, 40°C, 8h | Thienyl-isoxazoline | 78 |
This methodology facilitates late-stage functionalization for anticancer agent development, as seen in Hsp90 inhibitors [6].
N9 vs. N7 regiochemistry profoundly impacts the bioactivity and binding interactions of purine derivatives. X-ray crystallography of Hsp90 inhibitors revealed that N9-substituted analogs exhibit superior π-stacking with Phe138 in the hydrophobic pocket B, while N7 isomers display suboptimal orientation. For example:
Electronic differences also influence metabolic stability. N7-alkylated purines undergo faster hepatic degradation via cytochrome P450 oxidation compared to N9-counterparts. In pharmacokinetic studies, N9-propanenitrile derivatives exhibited extended plasma half-lives (t₁/₂ = 3.2 h vs. 1.1 h for N7) in murine models [6] [9].
Table 3: Biological Impact of Substitution Regiochemistry
Parameter | N9-Substituted | N7-Substituted |
---|---|---|
Hsp90α IC₅₀ (µM) | 0.203 | 1.76 |
Plasma t₁/₂ (h) | 3.2 | 1.1 |
LogP | 1.53 | 1.48 |
Solubility (mg/mL) | 0.18 | 0.22 |
Synthetic access to N7 isomers exploits temperature-dependent alkylation: at -20°C in THF, N7-allylation dominates (N7:N9 = 4:1), enabling parallel SAR exploration [6].
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient conjugation of 3-(6-chloro-9H-purin-9-yl)propanenitrile with bioactive motifs. Terminal alkyne-functionalized purines react with azides (e.g., sugar azides, PEG-azides) under aqueous-compatible conditions (CuSO₄/sodium ascorbate, 25°C) to yield 1,4-disubstituted triazoles. Key advances include:
Triazole-linked conjugates demonstrate enhanced anticancer potency. A naphthoquinone-triazole-purine hybrid inhibited MCF-7 proliferation (IC₅₀ = 3.6 µM) by dual targeting of topoisomerase II and Hsp90. Structural analysis confirms the triazole linker:
Table 4: Anticancer Activity of Triazole Conjugates
Conjugate Type | Cancer Cell Line | IC₅₀ (µM) | Targets |
---|---|---|---|
Naphthoquinone-triazole | MCF-7 | 3.6 | Topoisomerase II, Hsp90 |
Peptide-triazole | HT-29 | 8.2 | Proteasome |
Flavonoid-triazole | A375 | 0.76 | VEGFR-2 |
Strain-promoted azide-alkyne cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) derivatives bypasses copper requirements, enabling in vivo applications like tumor-selective drug delivery [7].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8